molecular formula C17H18N2O4S B6395532 2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid CAS No. 1261927-82-5

2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid

Cat. No.: B6395532
CAS No.: 1261927-82-5
M. Wt: 346.4 g/mol
InChI Key: PJJMUCNUWHPGOR-UHFFFAOYSA-N
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Description

2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and an isonicotinic acid moiety

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)14-8-9-18-16(12-14)13-4-6-15(7-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJMUCNUWHPGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688485
Record name 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-82-5
Record name 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid typically involves multiple steps. One common method starts with the preparation of the piperidinylsulfonyl phenyl intermediate. This intermediate is then coupled with isonicotinic acid under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-ylsulfonyl)phenylboronic acid
  • 4-(Piperidin-1-ylsulfonyl)phenylacetamide
  • N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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